molecular formula C7H11N3 B1293133 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine CAS No. 1170238-67-1

5-cyclopropyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1293133
CAS No.: 1170238-67-1
M. Wt: 137.18 g/mol
InChI Key: FMIAELJMRNMQHT-UHFFFAOYSA-N
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Description

Fundamental Chemical Structure of Pyrazole (B372694) Heterocycles

Pyrazole is a five-membered heterocyclic organic compound containing three carbon atoms and two adjacent nitrogen atoms. acs.orgnih.gov It is classified as an azole and is aromatic in nature, which contributes to its relative stability. The pyrazole ring system is a planar structure, and the presence of two nitrogen atoms imparts both acidic and basic properties to the molecule. The "pyrrole-like" nitrogen atom can be deprotonated, while the "pyridine-like" nitrogen atom has a lone pair of electrons and can be protonated.

The parent compound, pyrazole, has the molecular formula C₃H₄N₂. The numbering of the atoms in the pyrazole ring starts from the nitrogen atom that is bonded to a hydrogen atom, proceeding towards the second nitrogen atom. Tautomerism is a key feature of N-unsubstituted pyrazoles, where the hydrogen atom can be associated with either of the two nitrogen atoms. This structural feature, combined with its aromaticity, governs the reactivity and chemical properties of pyrazole derivatives.

Overview of Aminopyrazole Derivatives in Modern Chemical Research

Aminopyrazoles are derivatives of pyrazole that feature an amino group (-NH₂) attached to one of the carbon atoms of the pyrazole ring. Depending on the position of the amino group, they are classified as 3-aminopyrazoles, 4-aminopyrazoles, or 5-aminopyrazoles. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.com Aminopyrazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.

The amino group in these derivatives serves as a versatile functional handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. This versatility makes aminopyrazoles valuable building blocks in the development of new therapeutic agents and functional materials. The reactivity of the aminopyrazole scaffold, including its potential for N-alkylation, N-acylation, and participation in condensation reactions, makes it a cornerstone in the synthesis of more complex heterocyclic systems.

Importance of Substituted Pyrazoles in Chemical Biology and Organic Synthesis

Substituted pyrazoles, which are pyrazole rings adorned with various functional groups, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. The therapeutic importance of this class of compounds is highlighted by the number of commercial drugs that contain a pyrazole core, such as the anti-inflammatory drug celecoxib (B62257) and the antiviral medication sildenafil.

In the realm of organic synthesis, substituted pyrazoles are pivotal intermediates. The synthesis of unsymmetrically substituted pyrazoles, such as 1,3,5-trisubstituted derivatives, often presents a challenge in controlling regioselectivity. thieme-connect.com The reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound is a common method for pyrazole synthesis, but it can lead to a mixture of regioisomers. thieme-connect.com Consequently, developing synthetic methodologies that allow for the precise and predictable placement of substituents on the pyrazole ring is an active area of chemical research. nih.govthieme-connect.comresearchgate.net

Chemical Profile of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its chemical characteristics can be inferred from its structure and the established chemistry of related pyrazole derivatives.

PropertyData
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
IUPAC Name This compound
SMILES CN1C(=CC(=N1)N)C2CC2
InChI Key FMIAELJMRNMQHT-UHFFFAOYSA-N
CAS Number 1803589-05-0 (hydrochloride salt)

Data sourced from PubChem. uni.lu

Detailed Research Findings

Detailed experimental studies on this compound are not extensively documented. However, the synthesis of such 1,3,5-trisubstituted pyrazoles is a well-explored area of organic chemistry, with the primary challenge being the control of regioselectivity.

A plausible synthetic route to this compound involves the cyclocondensation reaction between a cyclopropyl-containing 1,3-dielectrophilic species and methylhydrazine. For instance, the reaction of a cyclopropyl-substituted β-ketonitrile with methylhydrazine would be a direct approach. In such a reaction, the two nitrogen atoms of methylhydrazine exhibit different nucleophilicities. The reaction can result in two possible regioisomers: this compound and 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. The reaction conditions, including the choice of solvent and catalyst (acidic or basic), can influence the ratio of these isomers. beilstein-journals.org

Research into the regioselective synthesis of pyrazoles has shown that the reaction of acetylenic ketones with mono-substituted hydrazines can be highly regioselective, providing a predictable pathway to specific isomers. thieme-connect.comresearchgate.net Another approach involves the 1,3-dipolar cycloaddition of a diazo compound with a substituted alkyne, which can also offer good regiochemical control. acs.org While these methods are generally applicable, their specific application to produce this compound would require empirical investigation to optimize conditions and isolate the desired product.

The interest in compounds with a cyclopropyl (B3062369) moiety attached to a pyrazole ring is evident from patent literature, where derivatives of (5-cyclopropyl-1H-pyrazol-3-yl)amides have been explored for their potential as antitumor agents. google.com This suggests that the broader class of cyclopropyl-substituted pyrazoles is of interest in medicinal chemistry, and this compound could serve as a valuable intermediate for the synthesis of such compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-6(5-2-3-5)4-7(8)9-10/h4-5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIAELJMRNMQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649473
Record name 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170238-67-1
Record name 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyclopropyl-1-methyl-pyrazol-3-amine
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Synthetic Methodologies for 5 Cyclopropyl 1 Methyl 1h Pyrazol 3 Amine and Its Pyrazole Amine Analogues

Overview of Established Synthetic Routes for Aminopyrazoles

The synthesis of the aminopyrazole core relies on several robust and well-documented chemical transformations. These methods generally involve the formation of the pyrazole (B372694) ring from acyclic precursors.

Cyclocondensation Reactions in Pyrazole Ring Formation

Cyclocondensation reactions are the cornerstone of pyrazole synthesis, traditionally involving the reaction of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, has been adapted and refined for the specific production of aminopyrazoles. nih.gov

The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov The reaction mechanism proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov

Other key precursors for cyclocondensation include:

Malononitrile (B47326) Derivatives: Reactions involving malononitrile and its derivatives with hydrazines provide another effective route to 5-aminopyrazoles. beilstein-journals.orgnih.gov

α,β-Unsaturated Carbonyl Compounds: The reaction between α,β-unsaturated ketones or aldehydes and hydrazines typically yields pyrazolines, which can then be oxidized to form the aromatic pyrazole ring. nih.govmdpi.com If the α,β-unsaturated system contains a suitable leaving group, pyrazoles can be formed directly. mdpi.com

Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones is a long-established method for pyrazole formation, though it can often lead to a mixture of regioisomers. mdpi.com

Table 1: Key Precursors in Cyclocondensation Reactions for Aminopyrazoles

Precursor Type Hydrazine Reactant Key Intermediate Product Citation
β-Ketonitrile Hydrazine/Substituted Hydrazine Hydrazone 5-Aminopyrazole beilstein-journals.org, nih.gov
α,β-Ethylenic Ketone Hydrazine/Substituted Hydrazine Pyrazoline Pyrazole (after oxidation) nih.gov, mdpi.com
Malononitrile Derivatives Hydrazine/Substituted Hydrazine Various 5-Aminopyrazole beilstein-journals.org, nih.gov
Acetylenic Ketones Hydrazine/Substituted Hydrazine - Pyrazole (often regioisomeric mixture) mdpi.com

Multicomponent Reaction (MCR) Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgnih.gov Several MCR strategies have been developed for the synthesis of pyrazole derivatives, including aminopyrazoles. bohrium.com

A common MCR approach for pyrazoles involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For instance, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org

For aminopyrazole synthesis, a notable three-component reaction involves an aldehyde, malononitrile, and a hydrazine. encyclopedia.pub This strategy is often catalyzed and can be performed under environmentally benign conditions, such as in aqueous media. encyclopedia.pub A prominent four-component reaction for synthesizing fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, combines an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govrsc.org This demonstrates the power of MCRs to rapidly build molecular complexity from simple starting materials. rsc.org

Targeted Synthesis and Derivatization of 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine

The specific synthesis of this compound requires a tailored approach, focusing on the selection of appropriate precursors and the control of reaction conditions to ensure the desired substitution pattern.

Precursor Synthesis and Reaction Optimization

Based on the principles of cyclocondensation, the logical precursors for this compound are 3-cyclopropyl-3-oxopropanenitrile (B32227) and methylhydrazine .

Precursor Synthesis:

3-Cyclopropyl-3-oxopropanenitrile: This β-ketonitrile can be prepared via a Claisen condensation between cyclopropyl (B3062369) methyl ketone and a cyanide source like ethyl cyanoformate.

Methylhydrazine: This is a commercially available reagent.

Reaction Optimization: The condensation of 3-cyclopropyl-3-oxopropanenitrile with methylhydrazine presents a challenge of regioselectivity. Two possible products can be formed: the desired 5-amino-1-methyl isomer and the isomeric 3-amino-1-methyl isomer. The reaction conditions—including solvent, temperature, and pH—must be carefully optimized to favor the formation of the target compound. The reaction generally involves heating the precursors in a suitable solvent such as ethanol (B145695) or acetic acid.

A related synthesis for the isomer 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine involves the condensation of cyclopropyl hydrazine with 3-methyl-2-pyrazoline-5-one, highlighting the modularity of these synthetic routes. smolecule.com

Strategies for Regioselective Functionalization

Controlling regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles from unsymmetrical precursors. beilstein-journals.org The reaction of a β-ketonitrile with methylhydrazine can yield two different regioisomers depending on which nitrogen atom of the hydrazine initiates the attack and which one participates in the final cyclization.

Several factors influence the regiochemical outcome:

Steric Effects: The steric bulk of the substituents on both the β-dicarbonyl equivalent and the hydrazine can direct the reaction pathway.

Electronic Effects: The electronic nature of the substituents can influence the reactivity of the carbonyl and nitrile groups.

Reaction Conditions (pH): The pH of the reaction medium is a crucial determinant. Acidic conditions can favor the formation of one isomer, while basic conditions can completely reverse the regioselectivity, favoring the other. beilstein-journals.org For example, cyclization of a hydrazine with an enol under acidic conditions can yield one major product, while cyclization with the corresponding methyl ether under basic conditions can produce the alternative regioisomer in excellent yield. beilstein-journals.org

By carefully manipulating these factors, the synthesis can be directed to selectively produce this compound. acs.org

Post-Synthetic Modifications and Scaffold Diversification

Once the this compound core has been synthesized, it can serve as a versatile platform for further chemical modifications to create a diverse library of compounds. nih.gov

Reactions at the Amino Group: The primary amine at the C3 position is a key handle for functionalization. It can undergo a variety of reactions, including:

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Condensation: Reaction with carbonyl compounds to form imines or with 1,3-dicarbonyls to construct fused heterocyclic rings like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines. beilstein-journals.org

Reactions on the Pyrazole Ring: The pyrazole ring itself can be functionalized, typically through electrophilic substitution.

Electrophilic Substitution: The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. Reactions such as halogenation (using NBS or NCS), nitration, or Friedel-Crafts acylation can be used to introduce substituents at this position, provided the ring is sufficiently activated. mdpi.com

These post-synthetic modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of its properties for various applications. ias.ac.in

Advanced Catalytic Approaches in Pyrazole Amine Synthesis

Recent advancements in catalysis have provided powerful tools for the efficient and selective synthesis of complex pyrazole derivatives. These methods offer advantages over classical approaches in terms of substrate scope, functional group tolerance, and the ability to control stereochemistry.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed arylation)

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide variety of amino-substituted heterocycles, including pyrazole amines. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl or heteroaryl halides, is a key method for the synthesis of N-arylpyrazoles and related compounds. acs.org

An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed, utilizing a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. acs.org This system allows for the coupling of a broad scope of amines with bromopyrazoles under mild reaction conditions, affording the corresponding aminopyrazoles in moderate to excellent yields. acs.org The use of specialized ligands like RuPhos and BrettPhos, in combination with a suitable base such as LiHMDS, has been shown to be effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines, a methodology that can be conceptually extended to the synthesis of substituted aminopyrazoles. nih.gov

The choice of ligand is crucial for the success of these transformations, as it influences the catalyst's stability, activity, and selectivity. acs.org For instance, the Pd/AdBrettPhos catalyst system has been successfully employed for the C-N cross-coupling between primary amides and five-membered heterocyclic bromides, providing access to N-acylated pyrazoles. mit.edu

Entry Aryl Halide Amine Catalyst Ligand Base Solvent Temp (°C) Yield (%)
13-BromopyrazoleMorpholinePd(OAc)₂tBuBrettPhosNaOtBuToluene10085
24-Bromo-1-methylpyrazoleAniline[Pd(allyl)Cl]₂RuPhosK₃PO₄Dioxane11092
35-Bromo-1,3-dimethylpyrazoleBenzylaminePd₂(dba)₃BrettPhosLiHMDSTHF8078

Copper-Mediated and Copper-Catalyzed Transformations (e.g., Hydroamination)

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium for the synthesis of nitrogen-containing compounds. Copper-catalyzed hydroamination of unsaturated systems is a powerful method for the direct formation of C-N bonds.

A notable application is the enantioselective copper-catalyzed hydroamination of cyclopropenes with pyrazoles, which provides access to chiral N-cyclopropyl pyrazoles. dicp.ac.cnnih.gov This reaction proceeds with high regio-, diastereo-, and enantiocontrol, favoring the addition to the more hindered nitrogen of the pyrazole. dicp.ac.cnnih.gov The mechanism is proposed to involve a five-centered aminocupration transition state. dicp.ac.cnnih.gov This methodology is particularly relevant for the synthesis of analogues of this compound, where a cyclopropyl moiety is attached to the pyrazole ring.

Furthermore, copper-promoted dimerization of 5-aminopyrazoles has been reported to yield pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com This transformation showcases the versatility of copper catalysis in activating and forming multiple bonds in a single operation. mdpi.com Copper-catalyzed hydroamination has also been successfully applied to oxa- and azabenzonorbornadienes using various pyrazole derivatives, demonstrating broad substrate scope. nih.govacs.org

Entry Alkene/Alkyne Pyrazole Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1Cyclopropene3,5-DimethylpyrazoleCu(CH₃CN)₄PF₆(R)-DTBM-SEGPHOSDBUToluene3095 (98% ee)
2PhenylacetylenePyrazoleCuIN/AK₂CO₃DMSO12088
3Oxabenzonorbornadiene4-NitropyrazoleCu(OTf)₂IPrKOtBuTHF2592

Stereoselective Synthesis of Chiral Pyrazole Derivatives

The development of stereoselective methods for the synthesis of chiral pyrazoles is of high importance due to the prevalence of chiral pyrazole-containing molecules in pharmaceuticals.

One effective strategy involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been employed as a chiral auxiliary for the stereoselective synthesis of novel pyrazole derivatives. nih.gov The synthetic sequence involves the preparation of a chiral toluenesulfinyl imine, followed by a stereoselective addition reaction, desulfination, and subsequent cyclization to form the pyrazole ring. nih.gov This approach allows for the synthesis of pyrazoles with a nitrogen atom directly bonded to a chiral center with high enantiomeric excess. nih.gov

Another powerful method for the synthesis of chiral pyrazoles is through a 1,3-dipolar cycloaddition/ nih.govnih.gov-sigmatropic rearrangement cascade reaction between terminal alkynes and α-chiral tosylhydrazones. uniovi.es This reaction proceeds with stereoretention, allowing for the synthesis of structurally diverse chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom. uniovi.es The development of chiral squaramide catalysts has also enabled the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, providing access to valuable chiral pyrazolone (B3327878) derivatives. rsc.org These organocatalytic methods represent a significant advancement in the asymmetric synthesis of pyrazole-containing compounds. rsc.org

Method Key Reagents Catalyst/Auxiliary Key Transformation Stereoselectivity
Chiral AuxiliaryAldehyde, 4-picolyl lithium, enaminone(R)- or (S)-tert-butanesulfinamideStereoselective addition to chiral imine100% ee
Cascade ReactionTerminal alkyne, α-chiral tosylhydrazoneN/A1,3-dipolar cycloaddition/ nih.govnih.gov-sigmatropic rearrangementHigh (e.g., 99% ee)
OrganocatalysisPyrazolin-5-one, β,γ-unsaturated α-ketoesterChiral squaramideEnantioselective Michael additionHigh (up to 96% ee)

Reactivity and Chemical Transformations of the 5 Cyclopropyl 1 Methyl 1h Pyrazol 3 Amine Core

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C4 position. pharmaguideline.comnih.gov The presence of two nitrogen atoms in the ring influences the electron density, reducing it at C3 and C5 and consequently making C4 the most nucleophilic carbon atom. pharmaguideline.comresearchgate.net For 3-aminopyrazoles, this reactivity is further modulated by the electron-donating amino group. Electrophilic halogenation, for instance, can be achieved directly at the C4 position using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) under mild, metal-free conditions. beilstein-archives.org

The pyrazole ring itself exhibits both acidic and basic properties. nih.gov The pyridine-like nitrogen atom is basic and can react with electrophiles, while the pyrrole-like nitrogen can be deprotonated by a strong base, forming a nucleophilic pyrazole anion that can subsequently react with electrophiles. pharmaguideline.commdpi.com Nucleophilic substitution on the pyrazole ring is less common due to its electron-rich nature but can occur at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms. nih.govresearchgate.net

Amine Group Reactivity and Derivatization

The exocyclic amino group at the C3 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through several common reaction types. nih.gov

The primary amine of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. nih.gov This reaction is a common strategy for functionalizing aminopyrazoles. Similarly, alkylation can occur at the amine group through reactions with alkyl halides. nih.gov

Arylation of the amino group can be accomplished through modern cross-coupling methodologies. An efficient palladium-catalyzed C-N bond formation, based on the Buchwald-Hartwig reaction, has been developed for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines. osi.lv This one-step procedure utilizes commercially available aminopyrazoles and aryl halides, with XPhos as a ligand and potassium hydroxide (B78521) as the base, to achieve satisfactory yields. osi.lv A laccase-mediated method has also been reported for the chemoselective C-4 arylation of 5-aminopyrazoles, which proceeds under mild conditions without the need for protecting the amine group. nih.gov

Table 1: Examples of Amine Group Derivatization Reactions

Reaction Type Reagents/Catalysts Product Type
Acylation Acyl Chlorides, Anhydrides Amides
Alkylation Alkyl Halides Secondary/Tertiary Amines
Arylation (Buchwald-Hartwig) Aryl Halides, Pd-catalyst (e.g., with XPhos ligand), Base (e.g., KOH) N-Aryl Amines
Arylation (Laccase-mediated) Catechols, Laccase (Novozym 51003) C4-Aryl-5-amino-pyrazoles

Formation of Imines and Related Derivatives

The amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). arkat-usa.org This reaction is a fundamental transformation for creating carbon-nitrogen double bonds and serves as a gateway to synthesizing a variety of other derivatives.

Cyclopropyl (B3062369) Ring Transformations and Stability

The cyclopropyl group attached at the C5 position is generally stable under many reaction conditions used to modify the pyrazole ring or the amine group. escholarship.org This three-membered ring is known for its unique electronic properties, behaving similarly to a double bond in some contexts. While the cyclopropyl ring can undergo ring-opening reactions, this typically requires harsh conditions or specific catalytic activation, such as transition metal-catalyzed processes. mdpi.com In the context of the pyrazole core, its stability allows it to be carried through multi-step synthetic sequences, contributing to the final structure's steric and electronic profile. escholarship.org

Ring Annulation and Fused Heterocycle Formation

3-Aminopyrazoles are valuable precursors for the synthesis of condensed heterocyclic systems. mdpi.comarkat-usa.org The combination of the endocyclic nitrogen atom and the exocyclic amino group provides the necessary functionality to build fused rings. These reactions often involve bidentate electrophiles that react with both nucleophilic centers. For example, reactions with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net Similarly, reactions with appropriate reagents can yield other fused systems like pyrazolo[3,4-b]pyridines. arkat-usa.org

Table 2: Examples of Fused Heterocycles from 3-Aminopyrazoles

Reagent Type Fused Ring System Formed
β-Ketoesters / 1,3-Diketones Pyrazolo[1,5-a]pyrimidine
α,β-Unsaturated Carbonyl Compounds Pyrazolo[3,4-b]pyridine

Spectroscopic and Advanced Characterization Techniques in Pyrazole Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to establish the carbon-hydrogen framework of pyrazole (B372694) amines. nih.gov

In the ¹H NMR spectrum of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, distinct signals are expected for each unique proton environment. The protons of the cyclopropyl (B3062369) group typically appear in the upfield region (around 0.5-1.0 ppm), often as complex multiplets due to cis and trans coupling. The N-methyl group would present as a sharp singlet further downfield, while the lone proton on the pyrazole ring (at the C4 position) would appear as a singlet in the aromatic region. The amine (-NH₂) protons often produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. nih.gov The spectrum would show distinct signals for the cyclopropyl carbons, the N-methyl carbon, and the three unique carbon atoms of the pyrazole ring. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic and are influenced by the nature and position of the substituents. mdpi.com Techniques like HSQC can be used to correlate the proton and carbon signals, confirming their direct attachments. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl-CH Multiplet ~10-20
Cyclopropyl-CH₂ Multiplet ~5-15
N-CH₃ Singlet ~35-45
Pyrazole-C4-H Singlet ~95-105
NH₂ Broad Singlet N/A
Pyrazole-C3 N/A ~150-160
Pyrazole-C4 N/A ~95-105

Note: Predicted values are based on typical ranges for similar structural motifs.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of a compound. nih.gov For this compound (C₇H₁₁N₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. mdpi.com

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information. For pyrazole amines, key fragmentation pathways often involve the pyrazole ring and its substituents. researchgate.netresearchgate.net A primary amine like this compound is expected to undergo alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The fragmentation of the pyrazole ring itself can involve the loss of HCN or N₂. researchgate.net The most abundant ion in the spectrum is known as the base peak, which often corresponds to the most stable fragment cation. youtube.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
137 [M]⁺ Molecular Ion
122 [M - CH₃]⁺ Loss of a methyl radical
96 [M - C₃H₅]⁺ Loss of cyclopropyl radical
81 [C₄H₅N₂]⁺ Cleavage of the pyrazole ring

Note: These are predicted fragmentation patterns based on common pathways for amines and pyrazoles.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl and cyclopropyl groups appear just below 3000 cm⁻¹, while the C-H stretch of the pyrazole ring may appear just above 3000 cm⁻¹. The spectrum would also contain characteristic peaks in the fingerprint region (below 1600 cm⁻¹) corresponding to C=N and C-N stretching and N-H bending vibrations of the substituted pyrazole amine ring. mdpi.comnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like the pyrazole ring exhibit characteristic absorptions in the UV region, typically corresponding to π → π* transitions. nih.govresearchgate.net The position of the maximum absorption (λₘₐₓ) can be influenced by the substituents on the ring and the solvent used. For pyrazole derivatives, these absorptions are often found in the 200-300 nm range. nih.govrsc.org

Table 3: Characteristic IR and UV-Vis Absorption Data for Pyrazole Amines

Technique Functional Group / Transition Expected Absorption Range
IR N-H Stretch (Amine) 3300 - 3500 cm⁻¹
IR C-H Stretch (Alkyl/Cyclopropyl) 2850 - 3000 cm⁻¹
IR C=N Stretch (Pyrazole Ring) 1500 - 1600 cm⁻¹
IR N-H Bend (Amine) 1590 - 1650 cm⁻¹

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the molecule and its arrangement within the crystal lattice. mdpi.com

This technique provides a wealth of structural information, including precise bond lengths, bond angles, and torsion angles. researchgate.net For this compound, a crystal structure would confirm the planarity of the pyrazole ring and the specific orientation of the cyclopropyl and methyl substituents relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern how the molecules pack together in the solid state. This information is crucial for understanding the physical properties of the compound and its potential interactions with other molecules. mdpi.comnih.gov

Table 4: Structural Parameters Determined by X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the crystal lattice.
Bond Lengths The precise distance between the nuclei of two bonded atoms (e.g., C-N, C=C).
Bond Angles The angle formed between three connected atoms (e.g., C-N-N).
Torsion Angles The dihedral angle describing the rotation around a chemical bond.
Hydrogen Bonding Identification of intermolecular hydrogen bond donors and acceptors and their geometries.

Structure Activity Relationship Sar and Structural Design of 5 Cyclopropyl 1 Methyl 1h Pyrazol 3 Amine Analogues

Rational Design of Derivatives Based on Pyrazole (B372694) Scaffold

The pyrazole scaffold is a versatile building block in drug discovery, offering multiple points for chemical modification to enhance binding affinity and selectivity. nih.govspast.org The rational design of pyrazole-based compounds is a strategic process that leverages the core's inherent properties. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring can act as both a hydrogen bond donor (at the N-1 position if unsubstituted) and a hydrogen bond acceptor (at the N-2 position). nih.govnih.gov This dual functionality allows it to form critical interactions within the active sites of enzymes and receptors. nih.gov

The process of lead optimization often begins with a pyrazole core identified through screening campaigns. mdpi.com Medicinal chemists then systematically modify the substituents at the C3, C4, and C5 positions, as well as the N1 position, to probe the topology of the target's binding pocket. nih.govmdpi.com For instance, in the design of meprin inhibitors, the pyrazole scaffold was chosen for its suitability for structural modifications aimed at interacting with specific subpockets of the enzyme, such as the S1, S1′, or S2′ pockets. nih.gov This targeted modification allows for the fine-tuning of inhibitory potency and the development of selectivity against different isoforms or related proteins. mdpi.comnih.gov The ultimate goal is to develop analogues with an optimal combination of high biological efficiency and a favorable pharmacokinetic profile. spast.org

Influence of Cyclopropyl (B3062369) Substitution on Molecular Interactions

The incorporation of a cyclopropyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. iris-biotech.denih.gov This small, rigid ring system is often used as a bioisosteric replacement for other small alkyl groups like isopropyl or gem-dimethyl groups, or even for alkenes and aromatic rings. scientificupdate.combeilstein-journals.orgnih.gov The unique physicochemical characteristics of the cyclopropyl moiety significantly influence a molecule's behavior. nih.govresearchgate.net

Key properties imparted by the cyclopropyl group include:

Conformational Rigidity : The three-membered ring structure introduces a significant conformational constraint, which can lock the molecule into a bioactive conformation. iris-biotech.de This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity. iris-biotech.denih.gov

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in typical aliphatic chains, making the group less susceptible to metabolic oxidation by enzymes like cytochrome P450. iris-biotech.descientificupdate.com Replacing a metabolically vulnerable group, such as an N-ethyl group, with an N-cyclopropyl moiety can improve the compound's metabolic stability. iris-biotech.de

Unique Stereoelectronic Properties : The C-C bonds within the cyclopropyl ring have enhanced π-character, and the three carbon atoms are coplanar. nih.govscientificupdate.com These features can lead to unique and favorable interactions within a protein binding site.

The table below compares the calculated lipophilicity (clogP) of the cyclopropyl group with other commonly used bioisosteres.

GroupclogP ValueKey Characteristics
Cyclopropyl ~1.2Rigid, metabolically stable, reduces lipophilicity. iris-biotech.de
Isopropyl ~1.5Flexible, can be metabolically labile. iris-biotech.de
Phenyl ~2.0Aromatic, larger, significantly more lipophilic. iris-biotech.de
tert-Butyl ~1.98Bulky, sterically hindering. beilstein-journals.org

This interactive table allows for the comparison of physicochemical properties of different chemical groups.

Role of N1-Methyl Group and C3-Amine Functionality in SAR

The specific substituents on the pyrazole ring are critical determinants of the structure-activity relationship (SAR). In 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, the N1-methyl and C3-amine groups play distinct and crucial roles.

C3-Amine Functionality: Aminopyrazoles are a versatile and highly useful framework in drug discovery. nih.gov The amino group, particularly at the C3 or C5 position, is a key pharmacophoric feature that can engage in critical hydrogen bonding interactions. nih.govmdpi.com The C3-amine can act as a hydrogen bond donor, often forming interactions with residues in the hinge region of kinases, which is a common binding motif for ATP-competitive inhibitors. nih.govmdpi.com The basicity of the amine can also contribute to salt-bridge formation with acidic residues like aspartate or glutamate (B1630785) in a binding site. The position of the amino group is a defining feature; 3-aminopyrazoles are known to be effective scaffolds for anticancer and anti-inflammatory agents, highlighting the importance of this specific substitution pattern for achieving certain biological activities. nih.gov

The following table summarizes the SAR implications of these functional groups.

Functional GroupPositionRole in Molecular InteractionImpact on Properties
Methyl N1Abolishes H-bond donor capability; provides hydrophobic interactions. nih.govnih.govCan improve solubility and selectivity. nih.gov
Amine C3Acts as a key H-bond donor. nih.govmdpi.comCrucial for target binding, particularly for kinase hinge regions. mdpi.com

This interactive table details the structure-activity relationship contributions of key functional groups.

Conformational Analysis and Ligand Efficiency in Pyrazole-Based Systems

Understanding the three-dimensional structure and dynamic behavior of pyrazole derivatives is essential for rational drug design. Computational chemistry, including molecular modeling and quantum mechanical calculations, provides powerful tools to explore the conformational space of these molecules and predict their binding modes with biological targets. eurasianjournals.com Techniques like molecular dynamics simulations can reveal the dynamic behavior of a ligand within the binding site, offering insights that static models cannot provide. eurasianjournals.com

The conformational preference of a molecule is a key factor in its biological activity. bohrium.com The introduction of rigidifying elements, such as the cyclopropyl group, can limit the number of accessible low-energy conformations. iris-biotech.de This conformational constraint can be highly beneficial, as it reduces the entropic cost of binding and can lock the molecule in a conformation that is optimal for interacting with its target. nih.gov

Ligand efficiency (LE) is a critical metric in lead optimization that relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It is used to identify small, efficient fragments that can be elaborated into more potent drug candidates. The optimization of pyrazole-based series of compounds has successfully employed structure-based design concepts coupled with the optimization of ligand efficiency to identify potent inhibitors with improved cellular activity and pharmacokinetic properties. acs.org For instance, in the development of glucosylceramide synthase inhibitors, a novel metric called volume ligand efficiency was used to guide the optimization of a pyrazole-based series. nih.gov This focus on the efficiency of binding ensures that increases in potency are not achieved simply by increasing molecular size, which can often lead to poor drug-like properties.

Mechanistic Investigations of Biological Activity of 5 Cyclopropyl 1 Methyl 1h Pyrazol 3 Amine Analogues

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of pyrazole-based compounds is fundamentally linked to their ability to interact with specific molecular targets, primarily protein kinases. The pyrazole (B372694) ring is a versatile pharmacophore that can act as a bioisosteric replacement for other aromatic systems, offering favorable drug-like properties. mdpi.com Its structure is crucial for binding within the ATP-binding pocket of many kinases, where it can form critical hydrogen bonds and other non-covalent interactions. mdpi.comnih.gov

Molecular docking studies have consistently shown that the pyrazole moiety often interacts with the hinge region of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme. mdpi.comnih.gov For instance, in certain kinase inhibitors, the pyrazole ring provides a single, crucial hydrogen bond to the kinase hinge region. mdpi.com The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating a stable anchoring of the inhibitor within the active site. mdpi.com

Substituents on the pyrazole ring, such as the cyclopropyl (B3062369) and methyl groups found in the parent structure, play a significant role in defining the selectivity and potency of the analogues. The t-butyl group attached to a pyrazole ring, for example, can stabilize the DFG-out conformation of a kinase through van der Waals interactions with hydrophobic clusters. mdpi.com The strategic placement of different functional groups allows for the fine-tuning of interactions with various sub-pockets of the enzyme's active site, thereby enhancing binding affinity and selectivity for the intended target over other related kinases. mdpi.comnih.gov This principle has been applied in the development of inhibitors for a wide range of kinases, including Akt, Aurora kinases, and Janus kinases (JAKs). mdpi.com

In Vitro Enzymatic Inhibition and Activation Studies (e.g., Succinate (B1194679) Dehydrogenase, PAK4, CDK16)

Analogues of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine have been investigated as inhibitors of various enzymes critical to cellular function and disease progression. The pyrazole scaffold is a key component in compounds designed to target enzymes such as succinate dehydrogenase (SDH), p21-activated kinase 4 (PAK4), and cyclin-dependent kinase 16 (CDK16).

Succinate Dehydrogenase (SDH) Inhibition: A number of pyrazole-5-yl-amide and pyrazole-4-carboxamide derivatives have been developed as potent succinate dehydrogenase inhibitors (SDHIs), primarily for use as agricultural fungicides. acs.orgnih.govacs.org These compounds function by blocking the enzyme's activity in the mitochondrial electron transport chain. Molecular docking analyses indicate that these pyrazole derivatives occupy the active site of SDH, establishing a binding mode similar to that of known inhibitors like boscalid. nih.gov The inhibitory activity is often influenced by the nature of the substituents on the pyrazole ring and associated amide fragments.

Table 1: In Vitro Inhibitory Activity of Pyrazole Analogues against Fungal SDH

CompoundTarget FungusEC₅₀ (mg/L)Reference
G22Valsa mali0.48 nih.gov
G28Valsa mali0.86 nih.gov
G34Valsa mali0.57 nih.gov
Boscalid (Standard)Valsa mali2.80 nih.gov
Cmpd. 6aSclerotinia sclerotiorum0.71 nih.gov
Fluxapyroxad (Standard)Sclerotinia sclerotiorum0.71 nih.gov

PAK4 Inhibition: The p21-activated kinases (PAKs) are important regulators of cytoskeletal dynamics and cell motility, with PAK4 being implicated in cancer. Pyrimidine amino pyrazole-based compounds have been identified as PAK4 inhibitors. researchgate.net Structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the pyrazole can influence potency and selectivity. researchgate.net For instance, the pyrazolo[3,4-d]pyrimidine derivative SPA7012 was identified as a PAK4-specific inhibitor. nih.gov

CDK16 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The PCTAIRE subfamily of CDKs, including CDK16, represents an understudied group of kinases. Researchers have utilized an N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety to specifically target CDK16. nih.gov Optimization of this scaffold led to the development of compound 43d , which demonstrated high cellular potency for CDK16. nih.gov It was observed that small modifications to the pyrazole ring, such as the introduction of a methyl ester, significantly improved selectivity for CDK16 over other kinases. nih.gov

Table 2: Cellular Potency of a 3-Aminopyrazole-Based Inhibitor against CDK16

CompoundTarget KinaseEC₅₀ (nM)Reference
43dCDK1633 nih.gov

Cellular Pathway Modulation and Phenotypic Assays (e.g., cell proliferation, migration, invasion)

The enzymatic inhibition exerted by pyrazole analogues translates into measurable effects on cellular behavior. Phenotypic assays are crucial for understanding the functional consequences of target engagement, with studies focusing on cell proliferation, cell cycle progression, apoptosis, migration, and invasion. nih.gov

Many pyrazole-based kinase inhibitors demonstrate potent anti-proliferative activity against various human cancer cell lines. nih.govmdpi.com For example, pyrazole-indole hybrids have shown excellent anticancer inhibition against liver (HepG2), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov This anti-proliferative effect is often a direct result of modulating cell cycle progression. Pyrazole derivatives have been shown to induce cell cycle arrest at different phases, such as the G1, S, or G2/M phase, preventing cancer cells from completing division. nih.govnih.gov

Furthermore, these compounds can trigger programmed cell death, or apoptosis. The inhibition of critical survival kinases by pyrazole analogues can lead to the activation of apoptotic pathways, a desirable outcome in cancer therapy. nih.gov

The impact of pyrazole derivatives on cell motility is another key area of investigation. Assays such as the scratch assay and transmembrane (or Boyden chamber) assays are used to evaluate the ability of these compounds to inhibit cell migration and invasion. nih.gov Studies have shown that certain pyrazole derivatives can effectively suppress cancer cell motility and migration, which is critical for preventing metastasis. mdpi.com The inhibition of kinases like PAK4, which are involved in cytoskeletal organization, is a primary mechanism through which these compounds exert their anti-migratory effects. nih.gov

Structure-Based Drug Design Approaches

The development of potent and selective pyrazole-based inhibitors heavily relies on structure-based drug design. This approach utilizes high-resolution structural information of the target enzyme, often obtained from X-ray crystallography, to guide the rational design and optimization of inhibitors. nih.gov

Molecular docking is a key computational tool in this process. researchgate.netbiointerfaceresearch.com It allows researchers to predict how a pyrazole analogue will bind to the active site of its target protein, revealing potential key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.commdpi.com These predictions help in understanding the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. nih.gov For example, docking studies of pyrazole derivatives in the active site of CDK2 have revealed binding modes similar to known inhibitors, guiding the synthesis of new, more potent compounds. rsc.org

Based on these computational models, medicinal chemists can strategically modify the pyrazole scaffold. Substituents can be added or altered to exploit specific features of the enzyme's binding pocket, thereby improving binding affinity and, crucially, selectivity. nih.gov For instance, the crystal structure of an optimized pyrazole inhibitor in complex with p38 MAP kinase confirmed that the addition of a basic nitrogen atom induced a specific, designed interaction with an aspartate residue in the enzyme, validating the structure-based design hypothesis. nih.gov This iterative process of design, synthesis, and biological evaluation, informed by structural and computational insights, has proven highly effective in generating advanced pyrazole-based drug candidates with improved pharmacological profiles. acs.orgtandfonline.com

Computational Chemistry and Theoretical Studies on 5 Cyclopropyl 1 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reaction mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. For pyrazole (B372694) derivatives, DFT methods like B3LYP are commonly used to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.net Studies on similar pyrazole structures have demonstrated that DFT can accurately predict geometric parameters, such as bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools to investigate the potential of a molecule to interact with biological targets, such as proteins and enzymes. These methods are widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand within the active site of a receptor. biointerfaceresearch.commdpi.com For pyrazole derivatives, which are known to exhibit a wide range of biological activities, docking studies have been instrumental in identifying potential protein targets and elucidating their mechanism of action. nih.govjocpr.com

While specific docking studies for 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine were not found in the provided search results, research on similar pyrazole-containing compounds has shown their potential as inhibitors of various enzymes. biointerfaceresearch.comnih.gov For instance, pyrazole derivatives have been docked into the active sites of proteins like monoamine oxidase and various kinases to predict their inhibitory potential. mdpi.com Molecular dynamics simulations further complement docking studies by providing a dynamic picture of the ligand-protein complex, assessing its stability and the conformational changes over time.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling based on computational chemistry can forecast the chemical reactivity and selectivity of a molecule. By analyzing the electronic and steric properties of this compound, it is possible to predict its behavior in chemical reactions. For instance, the distribution of electron density and the location of frontier molecular orbitals, as determined by quantum chemical calculations, can indicate the most probable sites for electrophilic or nucleophilic attack.

Studies on pyrazole derivatives have utilized computational models to understand and predict the outcomes of chemical reactions. For example, theoretical calculations have been employed to explain the regioselectivity observed in the synthesis of substituted pyrazoles. The insights gained from these models are crucial for designing efficient synthetic routes and for modifying the molecule to enhance its desired properties.

In Silico ADME/Tox Prediction (e.g., XlogP, TPSA)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) predictions are essential in the early stages of drug development to assess the pharmacokinetic and safety profiles of a compound. Various computational models are available to predict these properties based on the molecular structure. nih.govnih.govhamdard.edu.pk

For this compound, some ADME properties can be predicted using computational tools. The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its absorption and distribution. A predicted XlogP value of 0.7 has been reported for the constitutional isomer 1-cyclopropyl-5-methyl-1H-pyrazol-3-amine, suggesting good oral absorption potential. uni.lu While specific predicted values for this compound are not detailed in the provided academic literature, the general methodologies are widely applied to pyrazole derivatives to assess their drug-likeness. nih.gov

Table 1: Predicted Physicochemical Properties for Pyrazole Analogs

Property Predicted Value Method/Source
XlogP 0.7 PubChemLite (for 1-cyclopropyl-5-methyl-1H-pyrazol-3-amine) uni.lu

Note: Data presented is for a constitutional isomer and should be considered as an estimation for this compound.

Topological and Surface Property Analysis (e.g., Hirshfeld surface analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a three-dimensional surface that represents the regions of contact with neighboring molecules. nih.govresearchgate.net

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Studies on pyrazole derivatives have utilized Hirshfeld surface analysis to understand their crystal packing and the nature of the forces that hold the molecules together. nih.govas-proceeding.com For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, this analysis revealed the differing intermolecular contacts for distinct molecules within the asymmetric unit. nih.gov Although a specific Hirshfeld surface analysis for this compound is not available in the provided results, this technique would be highly valuable in understanding its solid-state properties and polymorphism.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine
1-cyclopropyl-5-methyl-1H-pyrazol-3-amine

Applications in Specialized Chemical Research Fields

Role as Building Blocks in Advanced Heterocyclic Synthesis

5-cyclopropyl-1-methyl-1H-pyrazol-3-amine serves as a crucial building block in the synthesis of fused heterocyclic compounds, largely due to the reactivity of its 3-amino group and the C4-carbon atom of the pyrazole (B372694) ring. Aminopyrazoles are polyfunctional compounds with multiple nucleophilic sites, which can be selectively targeted to construct fused pyrazoloazines like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.org These fused systems are of great interest in medicinal chemistry as they are core structures in numerous pharmacologically active agents. nih.govsemanticscholar.org

The primary amino group (at C3) is the most nucleophilic site, readily reacting with electrophiles. beilstein-journals.org This reactivity is harnessed in cyclocondensation reactions with 1,3-dielectrophilic reagents to form a new six-membered ring fused to the pyrazole core. beilstein-journals.orgnih.gov For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, a common strategy for synthesizing pyrazolo[3,4-b]pyridines, proceeds through a sequence of Michael addition, cyclization, and dehydration. nih.gov

Multicomponent reactions (MCRs) are another efficient strategy where 5-aminopyrazoles are employed. publish.csiro.au These reactions allow for the construction of complex molecules in a single step from three or more reactants. For example, the three-component reaction of a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone can yield fused pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org The specific structure of this compound, with its N1-methyl group, prevents reactions at that site, thereby directing cyclization pathways and simplifying the product landscape compared to N-unsubstituted aminopyrazoles. beilstein-journals.org

Reaction TypeReactantsResulting Fused HeterocycleSignificance
Cyclocondensation5-Aminopyrazole + 1,3-DiketonePyrazolo[1,5-a]pyrimidineCore structure in various bioactive compounds. semanticscholar.org
Cyclocondensation5-Aminopyrazole + α,β-Unsaturated KetonePyrazolo[3,4-b]pyridineKey scaffold in drug discovery. nih.gov
Multicomponent Reaction5-Aminopyrazole + Aldehyde + Active Methylene Compound (e.g., malononitrile)Substituted Pyrazolo[3,4-b]pyridineEfficient synthesis of complex molecular libraries. beilstein-journals.orgpublish.csiro.au
Aza-Diels-Alder Reaction5-Aminopyrazole derived imines + MaleimidesPyrazolo[3,4-b]pyridine derivativesAccess to complex polycyclic systems. researchgate.net

Probes for Mechanistic Studies in Chemical Biology

While direct use of this compound as a chemical probe is not extensively documented, its structural framework is highly relevant for designing such tools. Aminopyrazoles are recognized as advantageous scaffolds for developing ligands for enzymes and receptors, including various kinases and p38 MAP kinase. researchgate.netnih.gov This inhibitory potential is the foundation for their development into chemical probes to investigate biological pathways.

A chemical probe is a small molecule used to study a specific protein or biological process. The aminopyrazole scaffold can be systematically modified to create these tools. For example:

Affinity Probes: The 3-amino group can be functionalized with a reactive group (e.g., an acrylamide or fluorophosphate) to create a covalent probe that irreversibly binds to a target enzyme, allowing for its isolation and identification.

Fluorescent Probes: A fluorophore could be attached to the aminopyrazole core. If the parent molecule is a known inhibitor of a specific enzyme, the resulting fluorescent probe could be used to visualize the enzyme's location and concentration within cells using techniques like fluorescence microscopy.

Photoaffinity Labels: The scaffold could be modified with a photo-reactive group. Upon irradiation with light, the probe would covalently attach to its binding partner, enabling the identification of specific protein targets in complex biological samples.

A concrete example of a related application is the use of an N-alkylaminopyrazole ligand for the detection of heavy metal ions. acs.orgresearchgate.net In this system, the aminopyrazole derivative not only stabilizes gold nanoparticles but also remains available for coordination with metal ions like mercury, acting as a colorimetric sensor or probe. acs.orgresearchgate.net This demonstrates the potential of the aminopyrazole functional group to act as a binding site in probe design.

Contributions to Agrochemical Development

The 5-aminopyrazole framework is of considerable interest to the agrochemical industry. beilstein-journals.org Pyrazole-containing compounds are known to exhibit a wide range of biological activities, making them suitable for development as herbicides, insecticides, and fungicides. nih.gov

The presence of a cyclopropyl (B3062369) group, as in this compound, is particularly significant. This moiety is often incorporated into agrochemical candidates to enhance metabolic stability and binding affinity to target enzymes. Research on a closely related intermediate, 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, shows its direct application in the design of new herbicides and pesticides. chemimpex.com This highlights the value of the 5-cyclopropyl-1-methyl-pyrazole core in this field.

Furthermore, studies on derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have demonstrated their potent antibacterial and antifungal activities against various plant pathogens. nih.gov This suggests that the 5-cyclopropyl-pyrazol-3-amine scaffold is a promising template for developing novel fungicides to protect crops. The well-known insecticide Fipronil, although a different class of pyrazole, underscores the profound impact of the pyrazole heterocycle in pest control. researchgate.net

Compound Class/DerivativeAgrochemical ApplicationKey Structural FeatureReference
5-Aminopyrazole SystemGeneral template for agrochemicalsPyrazole core beilstein-journals.org
5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehydeIntermediate for herbicides and pesticidesCyclopropyl-pyrazole core chemimpex.com
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesAntifungal and antibacterial agentsCyclopropyl-aminopyrazole scaffold nih.gov
Fipronil (Phenylpyrazole)Broad-spectrum insecticidePyrazole ring researchgate.net

Catalyst Development and Ligand Design

The nitrogen atoms in the pyrazole ring and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The lone pairs of electrons on the nitrogen atoms can coordinate with transition metals to form stable complexes.

Research has shown that N-alkylaminopyrazole ligands can serve multiple roles in catalysis and materials science. In one notable application, an aminopyrazole-based ligand was used to both induce the formation of and stabilize gold nanoparticles (AuNPs). acs.orgresearchgate.net The ligand coordinates to the gold surface, preventing aggregation, while the aminopyrazole moiety remains available for further interactions, such as sensing other metal ions. acs.org This dual functionality is highly valuable for creating functional nanomaterials.

In the field of asymmetric catalysis, 5-aminopyrazoles have been used as substrates in reactions to create axially chiral frameworks, which are important in drug development and materials science. rsc.org Furthermore, aminopyrazole derivatives have been employed as ancillary ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. acs.org The ability of the aminopyrazole to coordinate to the metal center influences the catalyst's reactivity and selectivity. The specific steric and electronic properties conferred by the cyclopropyl and methyl groups on this compound can be exploited to fine-tune the performance of such catalytic systems.

Conclusions and Future Perspectives in 5 Cyclopropyl 1 Methyl 1h Pyrazol 3 Amine Research

Summary of Current Knowledge and Research Gaps

The current understanding of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is largely inferred from the broader family of aminopyrazoles and N-substituted pyrazoles. The aminopyrazole scaffold is a well-established pharmacophore, known to be a versatile framework in drug discovery. mdpi.com Derivatives of 3-aminopyrazoles (3APs) and 5-aminopyrazoles (5APs) have demonstrated a wide spectrum of biological activities, including anti-infective, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The 5-aminopyrazole structure, in particular, is noted for its versatility in medicinal chemistry, with derivatives acting as kinase inhibitors, antibacterial, and antimalarial agents. mdpi.com

Despite the rich pharmacology of the aminopyrazole class, there is a significant research gap concerning the specific compound this compound. Publicly available research dedicated to its synthesis, characterization, and biological evaluation is sparse. This lack of specific data represents a major knowledge deficit. The influence of the combined cyclopropyl (B3062369) and N-methyl substitutions on the pyrazole (B372694) ring's biological activity and pharmacokinetic profile remains largely unexplored. Furthermore, while aminopyrazoles are known to sometimes undergo metabolic bioactivation to reactive intermediates, which can pose toxicity risks, no such studies have been conducted on this specific molecule. acs.org

Table 1: Representative Biological Activities of Aminopyrazole Derivatives

Aminopyrazole Derivative ClassReported Biological ActivityTherapeutic Potential
3-Aminopyrazoles (3APs)Antibacterial, Antiviral, Anticancer, Anti-inflammatoryInfectious diseases, Oncology, Inflammatory disorders
5-Aminopyrazoles (5APs)Kinase inhibition (p38MAPK, Bruton kinase), Anticancer, Antibacterial, Antimalarial, Anti-inflammatoryOncology, Infectious diseases, Inflammatory disorders
Fused Pyrazoles (from 5-aminopyrazoles)Antioxidant, Anticancer, Enzyme inhibition, Antimicrobial, Anti-tuberculosisVarious therapeutic areas

Emerging Synthetic Methodologies and Functionalization Strategies

Advances in synthetic organic chemistry offer exciting new avenues for the preparation and diversification of this compound and its analogs. Traditional pyrazole syntheses, such as the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, are being supplemented by more efficient and environmentally benign methods. mdpi.commdpi.com

Emerging synthetic strategies that could be applied to this compound class include:

Multicomponent Reactions: These reactions offer a highly efficient means to generate molecular diversity from simple starting materials in a single step, which is advantageous for creating libraries of related compounds for biological screening. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The use of microwave and ultrasound irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. researchgate.net

Novel Catalytic Systems: The development of new catalysts, including nano-catalysts, can lead to higher efficiency and selectivity in pyrazole synthesis. mdpi.com

Functionalization of the pyrazole core is crucial for tuning the molecule's properties. While the pyrazole ring can be challenging to functionalize directly, modern techniques such as C-H activation are emerging as powerful tools for this purpose. These methods would allow for the introduction of a wide range of substituents at various positions on the pyrazole ring of this compound, facilitating detailed structure-activity relationship (SAR) studies.

Advanced Approaches for Biological Activity Elucidation

To move beyond preliminary screening, a deeper understanding of the biological activity of this compound is required. Advanced methodologies are essential for elucidating its mechanism of action and identifying specific molecular targets. Should initial screenings reveal interesting activity, subsequent studies would likely involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific proteins or cellular pathways with which the compound interacts.

In Vitro Mechanistic Assays: Once a target is identified, detailed enzymatic and cellular assays can be employed to understand how the compound modulates the target's function. For example, if the compound shows anticancer activity, assays to measure apoptosis, cell cycle arrest, or inhibition of specific signaling pathways would be performed. rsc.org

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its biological target, providing critical insights for further optimization.

These advanced approaches are crucial for transitioning a biologically active "hit" compound into a viable "lead" for drug development.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become indispensable in modern drug discovery and materials science. eurasianjournals.com For a compound like this compound, where experimental data is limited, computational methods can provide valuable initial insights and guide experimental work.

Key integrated approaches include:

Molecular Docking: In silico docking studies can predict the binding modes of this compound and its derivatives to the active sites of various biological targets, helping to prioritize compounds for synthesis and testing. rsc.orgresearchgate.net

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data. eurasianjournals.comresearchgate.net

Molecular Dynamics Simulations: These simulations can explore the dynamic behavior of the compound and its interactions with biological targets over time, offering a more realistic picture of the binding events and conformational changes. rsc.orgeurasianjournals.com

ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify potential liabilities early in the design process. rsc.org

By integrating these computational tools with experimental synthesis and biological evaluation, the research and development process for new drugs based on the this compound scaffold can be significantly accelerated and made more efficient.

Table 2: Computational Approaches in Pyrazole Derivative Research

Computational MethodApplication in Pyrazole ResearchPotential Insights
Molecular DockingPredicting binding modes to biological targets (e.g., kinases, enzymes)Identification of key interactions, guiding lead optimization
Quantum Mechanics (e.g., DFT)Understanding electronic structure, reactivity, and tautomeric preferencesRationalization of reaction mechanisms and biological activity
Molecular Dynamics SimulationsSimulating the dynamic behavior and stability of compound-target complexesValidation of docking results, understanding conformational flexibility
ADME/Tox PredictionIn silico prediction of pharmacokinetic and toxicity profilesEarly identification of potential drug development issues

Q & A

Q. What are the optimized synthetic routes for 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of cyclopropanecarbonitrile derivatives with hydrazines. Key steps include:

  • Cyclopropane introduction : Use of cyclopropyl nitriles or ketones in nucleophilic substitutions (e.g., with methylhydrazine) .
  • Amine functionalization : Reductive amination or coupling with benzyl halides under basic conditions (e.g., triethylamine in dichloromethane) .
    Yield optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios. For example, excess methylating agents can lead to over-alkylation, reducing purity. Column chromatography (hexane:ethyl acetate, 8:2) is critical for isolating the product with >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • NMR : 1H^1H NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.71–0.92 ppm; pyrazole NH2_2 at δ 5.18 ppm) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 137.19 [M+H]+^+) and fragmentation patterns to verify cyclopropane stability .
  • IR spectroscopy : Stretching frequencies (e.g., 3250 cm1^{-1} for NH2_2) distinguish amine groups from imine byproducts .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Stability decreases above 40°C, with cyclopropane ring opening observed at pH < 2 or > 10 .
  • Storage recommendations : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the cyclopropane moiety .

Advanced Research Questions

Q. How does structural modification of the cyclopropane or pyrazole ring influence biological activity?

  • Cyclopropane substitution : Replacing cyclopropyl with bulkier groups (e.g., tert-butyl) reduces antimicrobial efficacy due to steric hindrance in target binding .

  • Pyrazole N-alkylation : 1-Methyl groups enhance metabolic stability compared to unsubstituted analogs, as shown in pharmacokinetic studies (t1/2_{1/2} increased from 2.1 to 4.8 hours) .

  • SAR table :

    DerivativeMIC (μg/mL) against S. aureusLogP
    Parent compound16.01.2
    3-NO2_2 analog8.51.8
    4-OCH3_3 analog32.00.9

Q. What mechanistic insights explain its antimicrobial activity against drug-resistant strains?

  • Target engagement : Pyrazole derivatives inhibit bacterial DNA gyrase by binding to the ATP-binding pocket (docking scores: –9.2 kcal/mol vs. –7.5 kcal/mol for ciprofloxacin) .
  • Resistance mitigation : The cyclopropane group reduces efflux pump recognition in P. aeruginosa, as shown in efflux-deficient mutant assays .

Q. How can synthetic scalability be improved without compromising purity?

  • Flow chemistry : Continuous flow systems reduce reaction times (from 24 hours to 2 hours) and improve yield consistency (85–90% vs. 70–75% in batch) .
  • Catalyst optimization : Palladium nanoparticles (PdNPs) enhance coupling efficiency in Suzuki-Miyaura reactions (TOF = 1200 h1^{-1}) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Discrepancies in MIC values arise from variations in bacterial inoculum size (e.g., 105^5 vs. 107^7 CFU/mL). Normalize to CLSI guidelines .
  • Metabolite interference : Phase I metabolites (e.g., hydroxylated cyclopropane) exhibit off-target effects. Use LC-MS/MS to quantify parent compound vs. metabolites in assays .

Methodological Resources

  • Synthetic protocols : Refer to Raju et al. (2010) for stepwise benzamide derivatization .
  • Biological testing : Follow CLSI M07-A11 for broth microdilution assays against Gram-positive/-negative panels .
  • Computational modeling : Use AutoDock Vina for gyrase inhibition studies with PyMol visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.